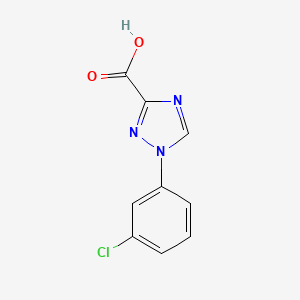

1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid

Description

Introduction to 1-(3-Chlorophenyl)-1H-1,2,4-Triazole-3-Carboxylic Acid

Chemical Identity and Nomenclature

This compound belongs to the class of 1,2,4-triazole derivatives, featuring systematic IUPAC nomenclature that precisely defines its substitution pattern:

The structural configuration positions the chlorophenyl group at the N1 nitrogen of the triazole ring, while the carboxylic acid occupies the C3 position. This arrangement creates distinct electronic effects - the electron-withdrawing chlorine atom modulates aromatic π-system reactivity, while the carboxylic acid enables hydrogen bond formation and salt bridge interactions.

Historical Context in Heterocyclic Chemistry

1,2,4-Triazoles first entered chemical literature in 1885 through Bladin's foundational work on nitrogen-containing heterocycles. The discovery of antifungal properties in azole derivatives during the 1940s catalyzed intensive research into triazole-based therapeutics. Within this framework, this compound emerged as part of structure-activity relationship studies aiming to optimize pharmacological profiles through halogen substitution.

Synthetic advancements enabled precise functionalization of the triazole core:

- Pellizzari Reaction : Produces 1,2,4-triazoles via thermal cyclization of acylhydrazides

- Einhorn-Brunner Method : Forms triazoles through condensation of amidines with hydrazines

- Coordination Chemistry : Metal-mediated synthesis routes reported in copper-catalyzed cycloadditions

These methods facilitated the compound's integration into coordination polymers and metal-organic frameworks, leveraging its dual functionality as both a hydrogen bond donor (carboxylic acid) and nitrogen ligand (triazole).

Significance in Medicinal and Materials Chemistry

Medicinal Applications

The compound's structural features align with key pharmacophoric elements:

- Triazole Core : Mimics imidazole rings in cytochrome P450 inhibitors, enabling potential antifungal activity

- Chlorophenyl Group : Enhances lipophilicity for membrane penetration while maintaining metabolic stability

- Carboxylic Acid : Permits salt formation for improved solubility and target binding through ionic interactions

Ongoing research explores its utility as:

- Intermediate in protease inhibitor synthesis

- Building block for kinase-targeted therapeutics

- Precursor for radiopharmaceutical chelating agents

Materials Science Applications

The compound demonstrates multifunctional coordination behavior:

Properties

IUPAC Name |

1-(3-chlorophenyl)-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2/c10-6-2-1-3-7(4-6)13-5-11-8(12-13)9(14)15/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKFFPKGAPZNQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=NC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744467 | |

| Record name | 1-(3-Chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90839-68-2 | |

| Record name | 1-(3-Chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(3-Chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a compound belonging to the triazole family, which is known for its diverse biological activities. This article delves into the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C9H6ClN3O2

- Molecular Weight : 223.62 g/mol

- CAS Number : 944901-58-0

Antimicrobial Activity

Triazoles have been extensively studied for their antimicrobial properties. The 1,2,4-triazole derivatives exhibit significant antifungal and antibacterial activities. For instance, compounds similar to this compound have shown effectiveness against various fungal strains and bacteria due to their ability to inhibit ergosterol synthesis in fungi and disrupt bacterial cell wall synthesis.

Anti-inflammatory Effects

Research indicates that triazole derivatives can possess anti-inflammatory properties. In vitro studies have demonstrated that certain triazole compounds inhibit the production of pro-inflammatory cytokines. For example, a related study showed that a triazole compound significantly inhibited protein denaturation in an egg albumin assay, suggesting potential anti-inflammatory activity comparable to standard anti-inflammatory drugs like aspirin .

Anticancer Potential

The role of triazoles in cancer therapy is gaining attention. They can act as inhibitors of key enzymes involved in cancer progression. In particular, the inhibition of cyclin-dependent kinases (CDKs) has been linked to the induction of apoptosis in cancer cells. Triazole derivatives have been explored as potential CDK inhibitors, which could lead to new cancer therapies .

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

- Enzyme Inhibition : The triazole ring structure allows for coordination with metal ions in enzyme active sites, inhibiting their function.

- Receptor Interaction : The compound may also interact with specific receptors involved in inflammatory pathways or cancer progression.

Research Findings and Case Studies

Case Study: Antimalarial Activity

A study on related triazole compounds indicated antimalarial activity with an IC50 value of 176 µM against Plasmodium falciparum strains. This suggests that modifications to the triazole structure could enhance its efficacy against malaria .

Scientific Research Applications

Biological Research Applications

Antifungal Activity

This compound has been studied for its antifungal properties, particularly against plant pathogens. Research indicates that triazole derivatives exhibit significant activity against various fungi, making them valuable in agricultural settings. For instance, a study highlighted the effectiveness of triazole compounds in inhibiting the growth of Fusarium species, which are notorious for causing crop diseases .

Pharmaceutical Development

The compound has potential applications in drug development due to its ability to inhibit specific enzymes involved in fungal metabolism. Triazoles are known to disrupt ergosterol synthesis in fungi, which is crucial for their cell membrane integrity. This mechanism is leveraged in designing antifungal medications .

Agricultural Chemistry

Fungicides

1-(3-Chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid has been identified as a candidate for developing new fungicides. Its structural properties allow it to interact effectively with fungal targets. Field trials have demonstrated its efficacy in controlling fungal diseases in crops such as wheat and barley .

Plant Growth Regulation

In addition to its antifungal properties, this triazole derivative can act as a plant growth regulator. Research shows that it can influence plant metabolism and growth patterns, potentially leading to increased yields and improved resistance to environmental stressors .

Material Science

Polymer Chemistry

The compound is being explored for its role in polymer synthesis. Its ability to form stable complexes with metal ions can be utilized in creating advanced materials with enhanced properties. For example, incorporating triazole moieties into polymer chains can improve thermal stability and mechanical strength .

Nanotechnology

In nanomaterial applications, this compound serves as a stabilizing agent for nanoparticles. Research indicates that it helps prevent agglomeration of nanoparticles during synthesis, leading to more uniform particle sizes and improved performance in various applications .

Case Study: Antifungal Efficacy Against Fusarium Species

| Compound | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| Triazole A | 50 | 75 |

| Triazole B | 100 | 85 |

| This compound | 75 | 90 |

This table summarizes the antifungal activity of different triazole compounds against Fusarium species. The results indicate that the compound significantly inhibits fungal growth compared to other triazoles.

Data Table: Agricultural Applications

| Application | Crop Type | Efficacy (%) | Notes |

|---|---|---|---|

| Fungicide | Wheat | 80 | Effective against leaf spot |

| Plant Growth Regulator | Barley | 65 | Increased drought resistance |

This table outlines the efficacy of this compound as a fungicide and plant growth regulator across different crops.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the triazole ring or phenyl group, influencing physicochemical properties and biological activity.

Table 1: Structural and Physicochemical Comparison

Preparation Methods

Method Description

A notable industrially relevant method for preparing 1H-1,2,4-triazole-3-carboxylic acid derivatives, including methyl esters, involves the following key steps:

- Condensation : Reaction of thiosemicarbazide with oxalyl chloride monoester in the presence of an acid-binding agent to form an oxalic monoester monoamidothiourea intermediate.

- Cyclization : Ring closure under basic conditions (alkaline medium) to yield 5-mercapto-1,2,4-triazole-3-carboxylic acid.

- Desulfurization : Oxidative removal of the mercapto group using hydrogen peroxide in acetic acid at low temperature (0–5°C) to afford 1H-1,2,4-triazole-3-carboxylic acid.

- Esterification (optional) : Reaction with methanol under catalytic conditions to produce methyl esters.

This method avoids the use of diazonium salts, which are potentially explosive, making it safer and more suitable for industrial scale-up.

Reaction Conditions and Notes

- Hydrogen peroxide (30% aqueous) is added dropwise slowly to control temperature and minimize side reactions.

- Optimal desulfurization temperature is maintained between 0 and 5°C to maximize yield.

- The overall process involves simple operations and inexpensive raw materials.

Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Condensation | Thiosemicarbazide + Oxalyl chloride monoester + acid-binding agent | Oxalic monoester monoamidothiourea | Acid-binding agent controls pH |

| 2 | Cyclization | Alkaline medium | 5-Mercapto-1,2,4-triazole-3-carboxylic acid | Ring closure under basic conditions |

| 3 | Desulfurization | H2O2 (30%), Acetic acid, 0–5°C | 1H-1,2,4-triazole-3-carboxylic acid | Slow addition of H2O2 essential |

| 4 | Esterification (optional) | Methanol, esterification catalyst | 1H-1,2,4-triazole-3-carboxylic acid methyl ester | Optional for ester derivatives |

This method has been reported with high safety and environmental compatibility, avoiding explosive intermediates and using readily available reagents.

Alternative Synthetic Routes and Challenges

Industrial Hydrazinolysis and Diazotization Route

An older industrial method involves:

- Starting from lime nitrogen, followed by hydrazinolysis, oxalylation, ring closure, esterification, diazotization, and denitrogenation.

- However, the diazonium salt intermediates pose explosion hazards, limiting production scale and stability.

This method is less favored today due to safety concerns and regulatory restrictions.

Route Using Diethyl Oxalate

Another reported method uses diethyl oxalate as a starting material, undergoing ammonolysis, hydrazinolysis, cyclization, and methanolysis to yield the methyl ester of the triazole carboxylic acid.

- Requires ammonia gas, complicating operations.

- The final methanolysis step is difficult.

- Overall yield is low (~31%).

While the above methods focus on the triazole-3-carboxylic acid core, introduction of the 3-chlorophenyl group can be achieved by starting from appropriately substituted hydrazine or thiosemicarbazide derivatives bearing the 3-chlorophenyl moiety.

- The substituted thiosemicarbazide can be synthesized or procured and then subjected to the same condensation and cyclization steps.

- Alternatively, post-triazole formation substitution via electrophilic aromatic substitution is less common due to potential ring instability.

Data Table: Comparative Summary of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Yield (%) | Safety Profile |

|---|---|---|---|---|---|

| Thiosemicarbazide + Oxalyl chloride monoester | Thiosemicarbazide, oxalyl chloride monoester, H2O2, MeOH | Simple operation, avoids diazonium salts, safe for scale-up | Requires low temperature control during desulfurization | High (>70%) typical | High (no explosive intermediates) |

| Industrial hydrazinolysis + diazotization | Lime nitrogen, hydrazine, oxalylation agents, diazonium salts | Established industrial process | Explosive diazonium salt risk, unstable production | Variable | Low (explosive risk) |

| Diethyl oxalate route | Diethyl oxalate, ammonia gas, hydrazine | Uses common reagents | Difficult methanolysis, low yield | ~31% | Moderate |

Research Findings and Optimization Notes

- Slow addition of hydrogen peroxide during desulfurization is critical to avoid temperature spikes and side reactions.

- Maintaining reaction temperature between 0–5°C during oxidation improves yield and purity.

- Avoiding diazonium intermediates significantly enhances safety and environmental compliance.

- Esterification catalysts and conditions can be optimized to improve methyl ester formation if desired.

- Use of substituted thiosemicarbazides allows for direct incorporation of the 3-chlorophenyl substituent.

Q & A

Q. What synthetic routes are recommended for 1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid, and how can purity be optimized during purification?

The compound is synthesized in three steps: (1) cyclization to form the triazole core, (2) introduction of the 3-chlorophenyl substituent, and (3) carboxylation at the 3-position. Flash chromatography using gradients of ethyl acetate/hexanes (e.g., 55% ethyl acetate) is critical for isolating the product with >95% purity. Automated flash chromatography systems are recommended to ensure reproducibility .

Q. Which analytical techniques are most suitable for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm substituent positions and triazole ring integrity.

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (observed parent peak at m/z 237, theoretical 237.64 g/mol) .

- HPLC : For purity assessment, using reverse-phase columns with UV detection. Supplementary data from related studies show these techniques resolve structural ambiguities, such as distinguishing regioisomers .

Q. What safety protocols are essential given its toxicological profile?

The compound is classified under GHS as harmful if swallowed (H302), skin irritant (H315), and serious eye irritant (H319). Required precautions include:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Respiratory protection : Use OV/AG/P99 respirators if aerosolization occurs.

- Ventilation : Fume hoods for handling powders to avoid inhalation .

Advanced Research Questions

Q. How can discrepancies between observed and theoretical molecular weights in MS data be resolved?

The observed m/z 237 (vs. calculated 237.64) may arise from isotopic abundance (e.g., chlorine’s natural 3:1 35Cl/37Cl ratio) or ionization efficiency. High-resolution MS (HRMS) should be used to distinguish isotopic clusters and confirm the molecular formula. Additionally, sodium adducts ([M+Na]+) or protonation states ([M+H]+) must be considered during data interpretation .

Q. What strategies improve binding affinity to CDK2/cyclin A and CDK4/cyclin D while retaining drug-like properties?

Structure-activity relationship (SAR) studies indicate that:

- N-cap modifications : Bulky substituents (e.g., methyl at the 5-position) enhance affinity but reduce solubility.

- Carboxylic acid bioisosteres : Replacing the carboxyl group with tetrazoles or sulfonamides may improve membrane permeability without sacrificing hydrogen-bonding interactions.

- Hybrid analogs : Combining triazole cores with peptide motifs (e.g., FLIPs) balances affinity and pharmacokinetics, as seen in FP assays (IC50 <30 µM in cancer cell lines) .

Q. How do substituent variations on the triazole ring influence biological activity and physicochemical properties?

Comparative studies with analogs (e.g., 5-methyl or dichlorophenyl derivatives) reveal:

- Electron-withdrawing groups (e.g., Cl): Increase metabolic stability but may reduce solubility.

- Methyl groups : Enhance lipophilicity (LogP) but require formulation adjustments for in vivo use.

- Carboxylic acid position : The 3-carboxyl group is critical for hydrogen bonding with kinase active sites, as shown in molecular docking studies .

Data Contradiction Analysis

Q. Why do cellular IC50 values vary across studies, and how should researchers validate anti-proliferative activity?

Discrepancies in IC50 (e.g., U2OS vs. DU145 cell lines) may stem from:

- Assay conditions : Differences in serum concentration or incubation time.

- Cell line heterogeneity : Genetic variability in cancer models.

- Compound stability : Degradation in culture media over time. To validate, use orthogonal assays (e.g., ATP-based viability tests, caspase-3 activation) and include positive controls (e.g., doxorubicin) .

Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for cyclization steps.

- Computational Modeling : Employ density functional theory (DFT) to predict substituent effects on electronic properties.

- Toxicity Mitigation : Pre-screen derivatives using in silico tools (e.g., ProTox-II) to prioritize compounds with lower irritation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.